Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
Description
Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and both aminomethyl (CH2NH2) and hydroxyl (OH) substituents at the 3-position. This structural motif is critical in medicinal chemistry, as the Boc group enhances solubility and stability during synthesis, while the polar functional groups (OH and NH2) enable hydrogen bonding, influencing pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGDVVXFTUKWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-73-2 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-hydroxy-1-pyrrolidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Steps
-
Ring-opening of epichlorohydrin :
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Reductive cyclization :
-
Boc protection :
Data Table 1: Reaction Conditions and Outcomes
| Step | Reagents | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | NaCN, H₂SO₄ | <10 | 2 | 92–95 |
| 2 | NaBH₄, BF₃·Et₂O | 0→80 | 8 | 87–89 |
| 3 | Boc₂O, THF | 20–30 | 3 | 90–93 |
Chiral Synthesis from trans-4-Hydroxy-L-Proline
This route leverages trans-4-hydroxy-L-proline for enantiomeric purity (Fig. 2).
Key Transformations
-
Decarboxylation :
-
Boc Protection and sulfonylation :
-
Aminomethylation :
Data Table 2: Chiral Synthesis Metrics
| Parameter | Value |
|---|---|
| Starting material cost | $12–15/g (bulk) |
| Overall yield | 62–65% |
| Purity (HPLC) | ≥98% |
Industrial-Scale Continuous Flow Process
Optimized for throughput, this method uses flow chemistry to enhance reproducibility.
Protocol Highlights
-
Ring-opening and reduction : Conducted in a microreactor (residence time: 5 min) with real-time pH monitoring.
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Boc protection : Tert-butyl dicarbonate is introduced under segmented flow to minimize side reactions.
Data Table 3: Industrial vs. Batch Comparison
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Reaction time | 12 hr | 2.5 hr |
| Yield | 85% | 92% |
| Solvent consumption | 8 L/kg | 3.5 L/kg |
Alternative Route via 4-Amino-2-Hydroxybutyric Acid
Synthesis Pathway
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Esterification :
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Lactam cyclization :
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Reductive amination :
Comparative Analysis of Methods
Data Table 4: Methodological Trade-offs
| Method | Cost ($/kg) | Stereocontrol | Scalability | Environmental Impact |
|---|---|---|---|---|
| Epichlorohydrin route | 120–150 | Moderate | High | Medium (cyanide waste) |
| Chiral synthesis | 800–900 | Excellent | Low | Low |
| Continuous flow | 180–200 | High | Very High | Low |
| Butyric acid route | 90–110 | Poor | Medium | High (acidic effluent) |
Critical Reaction Parameters
-
Temperature control : Exceeding 80°C during NaBH₄ reductions causes Boc group cleavage.
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Solvent selection : THF outperforms DMF in minimizing racemization during SN2 steps (Δee <1% vs. 5–7%).
-
Catalyst loading : >5 mol% BF₃·Et₂O reduces cyclization time by 40% but increases purification complexity.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include secondary amines and alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
TBHP serves as an important intermediate in the synthesis of various complex organic molecules. Its stereochemistry allows researchers to study stereochemical effects in chemical reactions, which is crucial for developing new synthetic methodologies.
Synthetic Routes
The synthesis of TBHP typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions from appropriate precursors.
- Hydroxylation : Introduction of the hydroxyl group via hydroxylation reactions.
- Aminomethyl Group Addition : This step involves nucleophilic substitution reactions.
- Protection of the Carboxylate Group : Usually done using tert-butyl groups for protection during synthesis.
Biological Research
Building Block for Drug Development
In biological research, TBHP is investigated for its potential as a building block in the synthesis of biologically active molecules. This includes exploring its interactions with specific biological targets, which could lead to the development of new therapeutic agents .
Pharmacological Properties
Research has indicated that TBHP may exhibit pharmacological properties that allow it to interact with various biological pathways. The hydroxyl and aminomethyl groups are particularly significant as they play crucial roles in binding and reactivity with molecular targets such as enzymes or receptors.
Medicinal Applications
Potential Therapeutic Uses
The compound is being explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases. Its ability to modulate biological pathways may lead to novel treatment options .
Industrial Applications
Chemical Production Precursor
In industrial settings, TBHP is utilized as a precursor for producing various chemicals and materials. Its versatility highlights its importance in both laboratory and large-scale chemical manufacturing processes.
Case Studies and Research Findings
Several studies have documented the applications of TBHP:
- Synthesis of Bioactive Compounds : A study demonstrated the successful use of TBHP in synthesizing compounds with potential anti-cancer properties, showcasing its utility in medicinal chemistry.
- Mechanistic Studies : Research into the mechanism of action of TBHP revealed its interactions with specific enzymes, suggesting pathways through which it could exert pharmacological effects .
- Comparative Analysis with Similar Compounds : Studies comparing TBHP with structurally similar compounds have highlighted its unique reactivity profiles, particularly due to the presence of both hydroxyl and aminomethyl functional groups, which facilitate diverse chemical transformations .
Mechanism of Action
Molecular Targets and Pathways:
- Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate exerts its effects by interacting with specific enzymes and receptors in biological systems.
- It can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions.
- The compound may also bind to receptors, modulating signal transduction pathways and influencing physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of Boc-protected pyrrolidine derivatives. Below is a detailed comparison with structurally related analogs, emphasizing substituent effects on physicochemical properties and applications.
Structural and Physicochemical Properties
*Calculated based on analog data.
Pharmacological Potential
While direct pharmacological data for the target compound is absent in the evidence, analogs provide insights:
- α7 Nicotinic Receptor Antagonism: notes subnanomolar affinity for α7 receptors in a related phenoxy-pyrrolidine derivative, suggesting that substituent bulk and polarity influence receptor binding.
- Metabolic Stability : Trifluoromethyl groups (as in CAS 1052713-78-6) improve resistance to oxidative metabolism, a feature valuable in CNS-targeting drugs.
Biological Activity
Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C10H20N2O
Molecular Weight : 184.28 g/mol
CAS Number : 180226-00-8
The compound features a pyrrolidine ring with a tert-butyl group, an aminomethyl group, and a carboxylate moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxypyrrolidine structure may facilitate binding to specific proteins involved in metabolic pathways.
Biological Activities
-
Antimicrobial Activity
- Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the hydroxypyrrolidine moiety can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
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Neuroprotective Effects
- Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may have potential neuroprotective effects, particularly in models of neurodegenerative diseases.
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Anticancer Properties
- Preliminary investigations suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism may involve modulation of signaling pathways related to cell survival and proliferation.
Case Studies
-
Study on Neuroprotection
- A study investigated the protective effects of similar compounds against amyloid-beta-induced toxicity in neuronal cultures. Results indicated a significant increase in cell viability when treated with the compound, suggesting potential for use in Alzheimer's disease models.
-
Antimicrobial Testing
- In vitro testing against various bacterial strains showed promising results, with effective inhibition observed at concentrations as low as 50 µg/mL. This indicates its potential as an antimicrobial agent.
Data Table: Biological Activity Overview
Q & A
Q. How to troubleshoot low yields in aminomethyl group functionalization?
- Common Issues :
- Steric Hindrance : Bulky substituents near NH₂ impede reactivity (e.g., tert-butyl groups).
- Oxidation : NH₂ → NO₂ under harsh conditions (e.g., HNO₃).
- Solutions :
- Microwave-Assisted Synthesis : Accelerate reactions at 100°C with Pd/C catalysis .
- Protection : Convert NH₂ to phthalimide temporarily for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
